Ethyl (phenylacetoxy)acetate
Overview
Description
Ethyl (phenylacetoxy)acetate is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a colorless liquid known for its use in various chemical reactions and applications. This compound is also referred to as ethoxycarbonylmethyl phenylacetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (phenylacetoxy)acetate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves reacting phenylacetyl chloride with ethyl glycolate in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the esterification of phenylacetic acid with ethyl chloroacetate. This process is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .
Chemical Reactions Analysis
Types of Reactions
Ethyl (phenylacetoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, it can hydrolyze to form phenylacetic acid and ethyl glycolate.
Reduction: It can be reduced using lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Phenylacetic acid and ethyl glycolate.
Reduction: Corresponding alcohol.
Substitution: Amides.
Scientific Research Applications
Ethyl (phenylacetoxy)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (phenylacetoxy)acetate involves its hydrolysis to form phenylacetic acid and ethyl glycolate. Phenylacetic acid can further participate in various biochemical pathways, including the synthesis of neurotransmitters and other bioactive molecules . The ester bond in this compound is susceptible to cleavage by esterases, leading to the release of its constituent acids .
Comparison with Similar Compounds
Ethyl (phenylacetoxy)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Similar in structure but lacks the phenyl group, making it less reactive in certain biochemical pathways.
Methyl Butyrate: Has a different alkyl group, resulting in distinct physical and chemical properties.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
- Phenyl acetate
This compound stands out due to its unique combination of a phenyl group and an ester functional group, which imparts specific reactivity and applications in various fields.
Properties
IUPAC Name |
(2-ethoxy-2-oxoethyl) 2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-12(14)9-16-11(13)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHKDJROFCQOBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341870 | |
Record name | Ethyl (phenylacetoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91497-39-1 | |
Record name | Ethyl (phenylacetoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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